molecular formula C16H12FN3O2 B1230987 N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide

N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide

Cat. No. B1230987
M. Wt: 297.28 g/mol
InChI Key: AGPDHYVMIWYSBH-UHFFFAOYSA-N
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Patent
US06921759B2

Procedure details

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate (10.0 grams, 48.9 mmol) prepared as described in Example 1 was dissolved/suspended in MeOH (100 mL) and treated with 4-fluorobenzylamine (6.1 g, 48.9 mmol). The reaction was brought to reflux and the MeOH allowed to evaporate until the total volume was approximately 30 mL. The reaction was refluxed for 5 hours more and a white solid precipitated. The reaction was cooled and the solid collected by filtration, washed with a minimum of MeOH and dried on the pump to give the product as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:12]([O:14]C)=O)=[N:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[F:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][NH2:22])=[CH:19][CH:18]=1>CO>[F:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][NH:22][C:12]([C:3]2[C:2]([OH:1])=[C:11]3[C:6]([CH:7]=[CH:8][CH:9]=[N:10]3)=[CH:5][N:4]=2)=[O:14])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C(=NC=C2C=CC=NC12)C(=O)OC
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to evaporate until the total volume was approximately 30 mL
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 5 hours more
Duration
5 h
CUSTOM
Type
CUSTOM
Details
a white solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
washed with a minimum of MeOH
CUSTOM
Type
CUSTOM
Details
dried on the pump

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CNC(=O)C2=NC=C3C=CC=NC3=C2O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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